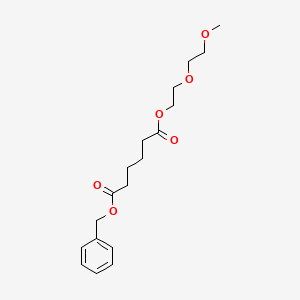
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is a compound with the molecular formula C19H36N2O3S and a molecular weight of 372.566 g/mol . This compound features a unique structure that includes an oxazolidinone ring and a hexadecanamide chain, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide typically involves the formation of the oxazolidinone ring followed by the attachment of the hexadecanamide chain. One common method for synthesizing oxazolidinones is through the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects. Additionally, the compound may interact with enzymes involved in thrombus formation, making it a potential antithrombotic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide: This compound has a similar structure but with an octadecanamide chain instead of a hexadecanamide chain.
Uniqueness
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide is unique due to its specific combination of the oxazolidinone ring and the hexadecanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
805323-85-7 |
|---|---|
Formule moléculaire |
C19H36N2O3S |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)21-19(25)20-16-18(23)24-19/h20,25H,2-16H2,1H3,(H,21,22) |
Clé InChI |
TXCNTRDHNKILHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


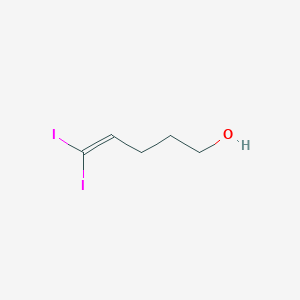
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
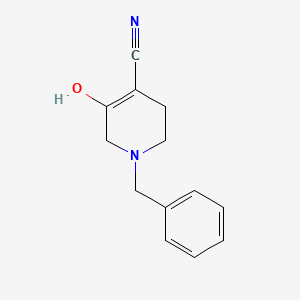
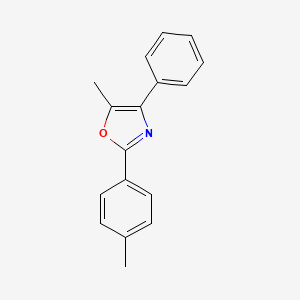
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
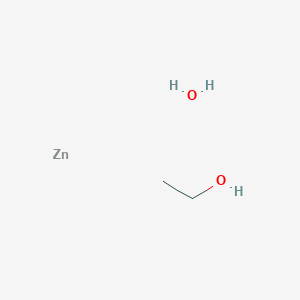
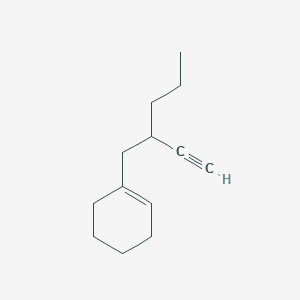
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)


